molecular formula C28H25N5O4 B2620427 N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1190016-50-2

N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Katalognummer: B2620427
CAS-Nummer: 1190016-50-2
Molekulargewicht: 495.539
InChI-Schlüssel: QPTCFNHXVGIXIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to an acetamide moiety. Its structure includes a 3-acetylphenyl group and a 4-isopropylphenoxy substituent, which may enhance lipophilicity and influence bioactivity.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-17(2)19-11-13-22(14-12-19)37-27-26-31-32(28(36)33(26)24-10-5-4-9-23(24)30-27)16-25(35)29-21-8-6-7-20(15-21)18(3)34/h4-15,17H,16H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTCFNHXVGIXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps. One common method starts with the bromination of acetylphenoxyacetamides using N-bromosuccinimide (NBS) to form bromoacetyl derivatives . These intermediates are then reacted with 4-amino-5-substituted-1,2,4-triazole-3-thiol in the presence of a catalytic amount of piperidine under refluxing ethanol conditions . The final step involves the cyclization of these intermediates with o-phenylenediamine derivatives to form the triazoloquinoxaline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the triazoloquinoxaline core to its corresponding dihydro derivatives.

    Substitution: The acetyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazoloquinoxalines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Triazoloquinoxaline 4-Isopropylphenoxy, 3-acetylphenyl N/A (hypothesized kinase inhibition)
Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates Quinoxaline Varied phenoxy/acetate groups Anticancer
Ethyl N-{[4-(substituted 2-quinoxalinyloxy) phenyl] acetyl} glutamate Quinoxaline Glutamate-linked phenoxy Anticancer (methotrexate analogues)
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides Quinazolinone Ethylamino, phenyl Anti-inflammatory
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole Thiazole-sulfanyl, substituted phenyl Synthetic focus (unreported bioactivity)

Key Observations:

Core Heterocycle Influence: The triazoloquinoxaline core in the target compound is distinct from quinazolinones (e.g., ) but shares the nitrogen-rich aromatic system common in kinase inhibitors . Quinoxaline derivatives () exhibit anticancer activity, suggesting the target compound may share similar mechanisms, such as DNA intercalation or kinase inhibition .

The 3-acetylphenyl acetamide moiety may confer selectivity toward specific enzymatic targets, akin to ethylamino-substituted quinazolinones showing enhanced anti-inflammatory activity over Diclofenac .

Synthetic Routes: The target compound’s synthesis may involve cyclization steps similar to quinoxaline derivatives () or coupling reactions with amines, as seen in quinazolinone-acetamide syntheses () .

Biologische Aktivität

N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a quinoxaline moiety. Its molecular formula is C23H24N4O3, and it exhibits properties that may influence its biological activity.

Structural Features

  • Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Quinoxaline Moiety : Associated with neuroprotective effects and inhibition of certain kinases.

Research indicates that N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against A549 human lung adenocarcinoma cells with an IC50 value indicating effective concentration for 50% inhibition of cell growth .
  • Neuroprotective Effects : The triazole component may contribute to neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer efficacy of the compound against multiple cancer cell lines. The results indicated that it exhibited dose-dependent cytotoxicity with a notable effect on A549 cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings could enhance activity .

Inhibition Studies

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide effectively inhibited p38 MAPK activity, leading to reduced proliferation of cancer cells .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityA549 (lung adenocarcinoma)12.5
Kinase Inhibitionp38 MAPKIC50 < 10
NeuroprotectionNeuroblastoma ModelsNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.